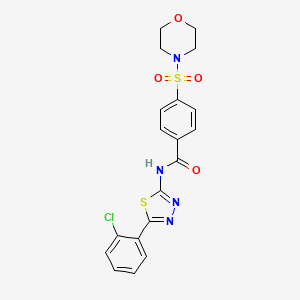

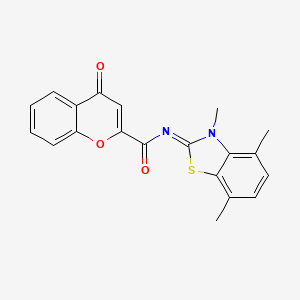

![molecular formula C11H12N2 B3008787 1-[(2-Methylphenyl)methyl]pyrazole CAS No. 1205194-49-5](/img/structure/B3008787.png)

1-[(2-Methylphenyl)methyl]pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-[(2-Methylphenyl)methyl]pyrazole” is a derivative of pyrazole, which is a class of compounds that are particularly useful in organic synthesis . Pyrazoles consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . They are considered privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities .

Synthesis Analysis

Pyrazoles and their derivatives have been the subject of numerous methodologies due to their prevalence as scaffolds in the synthesis of bioactive compounds . Various synthetic methodologies have been reported over the years . For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes provides pyrazoles .Molecular Structure Analysis

Pyrazoles consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . Unsubstituted pyrazole can be represented in three tautomeric forms .Chemical Reactions Analysis

Pyrazoles display innumerable chemical properties . They have shown luminescent and fluorescent agents, and some of these compounds have important applications in material chemistry . Others exhibit solvatochromic and electroluminescence properties .Scientific Research Applications

Medicinal Chemistry: Antituberculosis Agents

Pyrazole derivatives have been extensively studied for their medicinal properties. Specifically, they have shown promise as antituberculosis agents . The structural versatility of pyrazole allows for the creation of compounds that can be effective in combating Mycobacterium tuberculosis .

Organic Synthesis: Heterocyclic Systems

In organic synthesis, pyrazoles serve as starting materials for the preparation of complex heterocyclic systems. These systems are relevant in pharmaceuticals, showcasing pyrazoles’ role as versatile scaffolds .

Material Science: Synthesis Intermediates

The pyrazole ring is utilized as an intermediate in the synthesis of chemicals that have applications in material science. This includes the development of new materials with specific physical-chemical properties .

Agriculture: Pest Control Agents

Pyrazole derivatives are also used in the agricultural sector. They form the basis of compounds used as pest control agents, helping protect crops from various pests and diseases .

Pharmacology: Anti-Inflammatory and Analgesic Drugs

Pyrazole compounds are part of the pharmacophore in several anti-inflammatory and analgesic drugs. Their pharmacological profile makes them crucial in the drug discovery process for these categories .

Drug Discovery: FGFR Inhibitors

One of the pyrazole derivatives has been approved by the US FDA for patients with urothelial carcinoma driven by genetic alterations in FGFR3 or FGFR2. It acts as a potent inhibitor of FGFR1-4, showcasing the therapeutic potential of pyrazole compounds .

Mechanism of Action

Target of Action

1-[(2-Methylphenyl)methyl]pyrazole is a pyrazole derivative, a class of compounds known for their diverse pharmacological effects . The primary targets of this compound appear to be related to its antileishmanial and antimalarial activities . It has been shown to have potent activity against Leishmania aethiopica and Plasmodium berghei .

Mode of Action

For instance, phenylpyrazole insecticides function by blocking glutamate-activated chloride channels in insects

Biochemical Pathways

Given its antileishmanial and antimalarial activities, it likely affects the life cycle of theLeishmania and Plasmodium parasites

Pharmacokinetics

It’s known that the benzylic position in similar compounds can undergo reactions via sn1 or sn2 pathways , which could potentially influence its pharmacokinetic properties.

Result of Action

The result of the action of 1-[(2-Methylphenyl)methyl]pyrazole is the inhibition of the growth of Leishmania aethiopica and Plasmodium berghei . This leads to its antileishmanial and antimalarial effects. In one study, certain pyrazole derivatives were found to be more active than standard drugs .

Future Directions

Pyrazole and its derivatives are gaining more attention due to their interesting pharmacological properties . They are found in several approved drugs and some bioactive natural products . A myriad number of derivatives of this small molecule have been reported in clinical and preclinical studies for the potential treatment of several diseases . This suggests that “1-[(2-Methylphenyl)methyl]pyrazole” and related compounds may have potential for future drug development.

properties

IUPAC Name |

1-[(2-methylphenyl)methyl]pyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-10-5-2-3-6-11(10)9-13-8-4-7-12-13/h2-8H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKULFYGDBUTPQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2C=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(2-Methylphenyl)methyl]-1h-pyrazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

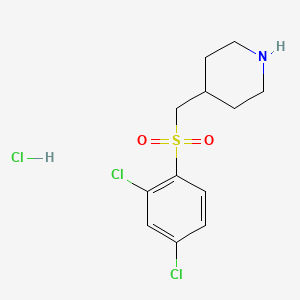

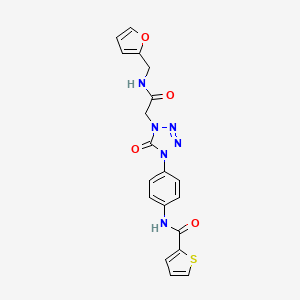

![3-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-3-ol](/img/structure/B3008707.png)

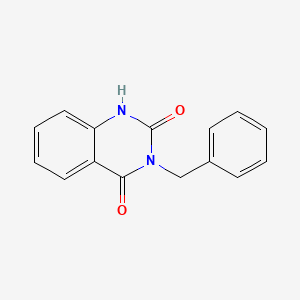

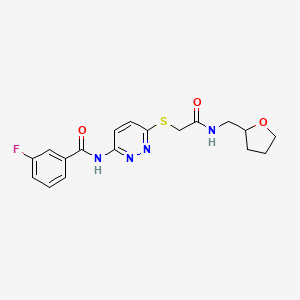

![2-((4-((2,5-dimethoxyphenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)(methyl)amino)ethanol](/img/structure/B3008710.png)

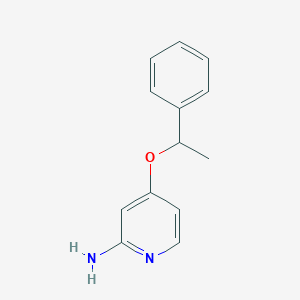

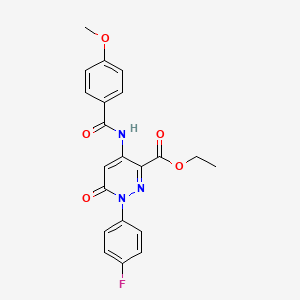

![N-(2-chlorobenzyl)-2-{1-[(3-ethyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]piperidin-4-yl}acetamide](/img/structure/B3008712.png)

![2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(5-methyl-1H-pyrazol-3-yl)acetamide](/img/no-structure.png)

![4-(N,N-diethylsulfamoyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B3008719.png)

![2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxoquinazolin-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B3008726.png)